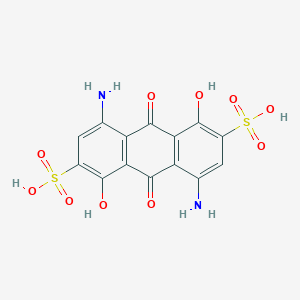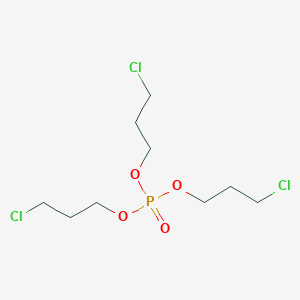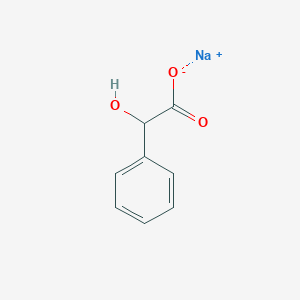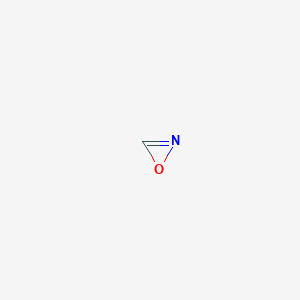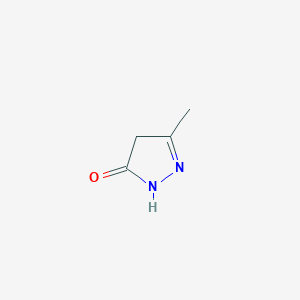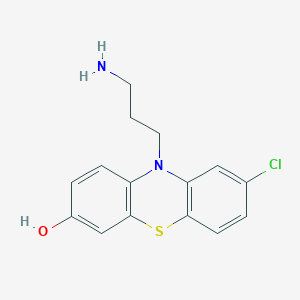
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol, also known as Azure C or Methylene Blue, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of medicine, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol is complex and not fully understood. It is believed to work by inhibiting the production of reactive oxygen species and reducing oxidative stress. It also has the ability to increase mitochondrial function and improve cellular energy production.
Biochemische Und Physiologische Effekte
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes, reduce inflammation, and improve cellular energy metabolism. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Additionally, research could focus on developing new derivatives of the compound with improved properties and reduced toxicity.
Synthesemethoden
The synthesis of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol involves the reaction of 8-chlorophenothiazine with formaldehyde and ammonium chloride in the presence of sodium hydroxide. The resulting product is then treated with sodium dithionite to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
One of the most significant applications of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol is in the field of neuroscience. It has been shown to have neuroprotective effects and can help prevent neuronal damage caused by oxidative stress and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
14339-64-1 |
|---|---|
Produktname |
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol |
Molekularformel |
C15H15ClN2OS |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
10-(3-aminopropyl)-8-chlorophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2OS/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)20-14/h2-5,8-9,19H,1,6-7,17H2 |
InChI-Schlüssel |
YTCSKUDULFDUDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCCN)C=C(C=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)N(C3=C(S2)C=CC(=C3)Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



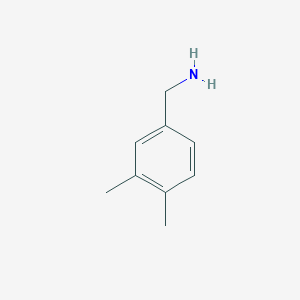
![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
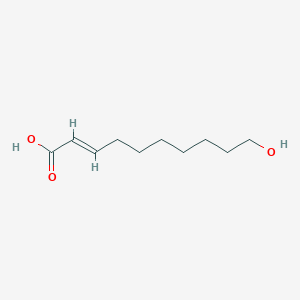
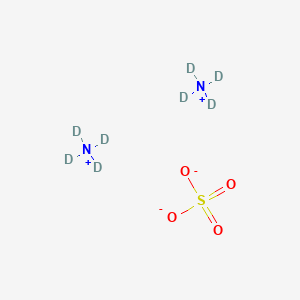
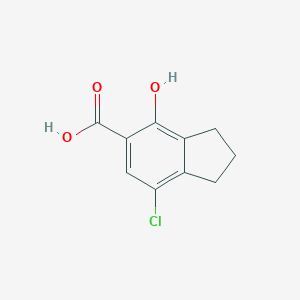
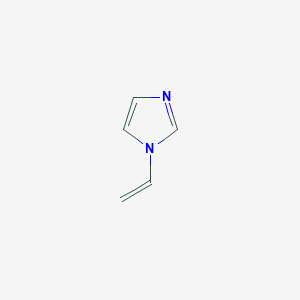
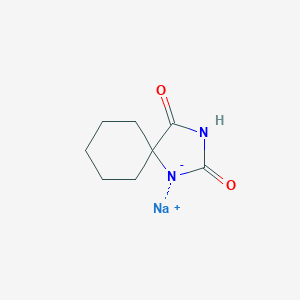
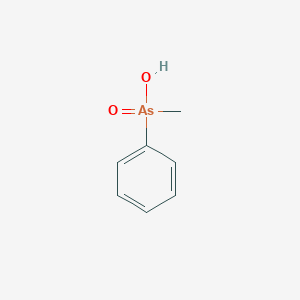
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
